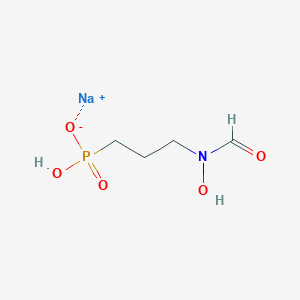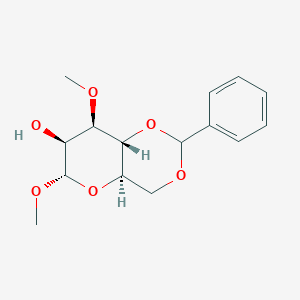![molecular formula C₁₀H₁₄N₂O₄S B014684 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid CAS No. 21753-19-5](/img/structure/B14684.png)
3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid involves multiple strategies. For instance, Tye and Skinner (2002) explored synthetic routes towards derivatives of 3-(Phenylsulfonimidoyl)propanoic Acid, highlighting the use of O-(mesitylsulfonyl)hydroxylamine (MSH) and iminoiodane reagents for the imination of the key sulfoxide methyl 3-(phenylsulfinyl)propanoate. This process was pivotal in preparing target compounds with interesting conformational properties, suggesting a similar approach could be applicable for the synthesis of 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid (Tye & Skinner, 2002).
Molecular Structure Analysis
The molecular structure of compounds like 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid often reveals fascinating aspects such as intramolecular H-bonds and conformational behaviors in solution, as indicated by the synthesis and structure elucidation of related derivatives (Tye & Skinner, 2002). These structural analyses are crucial for understanding the compound's potential interactions and stability.
Chemical Reactions and Properties
The chemical reactions involving sulfonamide and amino acid derivatives are complex and varied. The reactivity and interaction of such compounds with different reagents under various conditions can lead to a multitude of products, each with distinct properties and potential applications. The work by Tye and Skinner (2002) on 3-(Phenylsulfonimidoyl)propanoate derivatives provides insights into such chemical behaviors and the resulting conformational properties, which could be extrapolated to understand the reactions and properties of 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid.
Physical Properties Analysis
The physical properties of 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid, such as solubility, melting point, and crystalline structure, would be influenced by its molecular composition and structural features. Studies on related compounds suggest that intramolecular interactions, particularly hydrogen bonding, play a significant role in defining these properties (Tye & Skinner, 2002).
Chemical Properties Analysis
The chemical properties of 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid, including its reactivity, stability, and interaction with various chemical reagents, would be essential for its potential applications in synthesis and other chemical processes. The synthesis of similar sulfonamide derivatives indicates that the functional groups present in such compounds are reactive centers that can undergo various chemical transformations, contributing to the compound's versatile chemical properties (Tye & Skinner, 2002).
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- The synthesis of derivatives of 3-(phenylsulfonimidoyl)propanoate, including those related to 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid, has been explored. Strategies like using O-(mesitylsulfonyl)hydroxylamine and iminoiodane reagents have been investigated. These derivatives exhibit interesting conformational properties and potential for intramolecular H-bonds (Tye & Skinner, 2002).
Biochemical Applications
- The compound has been utilized in the preparation of mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators using microbial-based surrogate biocatalytic systems. This approach aids in the structural characterization of metabolites by NMR, supporting drug metabolism studies (Zmijewski et al., 2006).
Polymer Modification
- It's been used in the functional modification of hydrogels through condensation reactions with various amines. These modifications have shown to increase the thermal stability of the polymers and are evaluated for their antibacterial and antifungal activities, indicating potential medical applications (Aly & El-Mohdy, 2015).
Pharmacological Research
- In pharmacological research, the compound has been part of studies focusing on enzyme-linked immunosorbent assays (ELISA) for the analysis of milk samples. This involves generating broad specificity antibodies for sulfonamide antibiotics (Adrián et al., 2009).
Genetic Engineering
- The compound has been genetically encoded in Saccharomyces cerevisiae for the selective and efficient biosynthetic incorporation into proteins. This application is significant for studying protein structure, dynamics, localization, and biomolecular interactions both in vitro and in vivo (Summerer et al., 2006).
Solvent-Free Synthesis
- It has been employed in the solvent-free aminolysis of 1,2-epoxides, a key step in the synthesis of certain ionic liquids. This environmentally friendly synthesis method showcases the compound's role in developing new classes of ionic liquids (Fringuelli et al., 2004).
Safety And Hazards
The safety and hazards of “3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid” are not well-documented. However, it’s important to handle all chemical compounds with care and appropriate safety measures.
Zukünftige Richtungen
The future directions of “3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid” are not well-documented. However, given its structural similarity to sulfonamides, it could potentially be explored for its inhibitory effects on carbonic anhydrase and its potential applications in medical science4.
Eigenschaften
IUPAC Name |
3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-7-2-4-8(5-3-7)17(15,16)12-9(6-11)10(13)14/h2-5,9,12H,6,11H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFBBVASBDIESZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CN)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid | |
CAS RN |
21753-19-5, 24571-53-7 |
Source


|
| Record name | NSC263145 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC85420 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

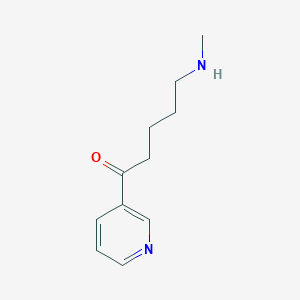


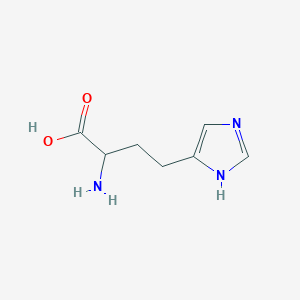


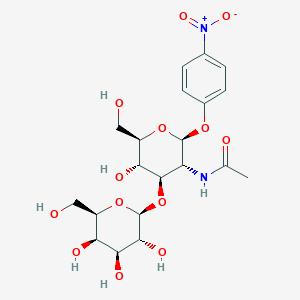
![N-[5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B14619.png)
